1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Medicinal Chemistry Kinase Inhibitor Design Lipophilic Efficiency

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride (CAS 1187830-68-7) is a bicyclic heterocyclic building block composed of a fused pyrrolo-pyrazole core bearing a methyl substituent at the N1 position, supplied as the monohydrochloride salt (C₆H₁₀ClN₃, MW 159.62). The compound belongs to the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold class, which was rationally designed to target the ATP-binding pocket of protein kinases and has served as the core template for multiple clinical-stage kinase inhibitors.

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
CAS No. 1187830-68-7
Cat. No. B1399316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
CAS1187830-68-7
Molecular FormulaC6H10ClN3
Molecular Weight159.62 g/mol
Structural Identifiers
SMILESCN1C2=C(CNC2)C=N1.Cl
InChIInChI=1S/C6H9N3.ClH/c1-9-6-4-7-2-5(6)3-8-9;/h3,7H,2,4H2,1H3;1H
InChIKeyYVTGXCGMXNMPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride (CAS 1187830-68-7): Scaffold Identity and Procurement Baseline


1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride (CAS 1187830-68-7) is a bicyclic heterocyclic building block composed of a fused pyrrolo-pyrazole core bearing a methyl substituent at the N1 position, supplied as the monohydrochloride salt (C₆H₁₀ClN₃, MW 159.62) [1]. The compound belongs to the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold class, which was rationally designed to target the ATP-binding pocket of protein kinases and has served as the core template for multiple clinical-stage kinase inhibitors [2]. As the simplest N1-methylated, monohydrochloride member of this class, it functions as a privileged synthetic intermediate for parallel medicinal chemistry campaigns, where the methyl group blocks metabolic N–H oxidation while preserving the pyrazole N2 hydrogen-bond acceptor essential for hinge-region binding [3].

Why Generic Substitution Fails for 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride: Regioisomeric and Salt-Form Pitfalls


The pyrrolo[3,4-c]pyrazole scaffold presents two inequivalent pyrazole nitrogen atoms (N1 and N2), giving rise to regioisomeric methylated products with substantially different physicochemical and target-binding profiles. The 1-methyl isomer (CAS 762233-62-5 free base; CAS 1187830-68-7 HCl) positions the methyl group distal to the hinge-binding nitrogen, preserving the key H-bond acceptor, whereas the 2-methyl regioisomer (CAS 752176-43-5) places the methyl group directly on the hinge-binding nitrogen, disrupting the canonical kinase hinge interaction . Furthermore, the free base and hydrochloride salt forms of the 1-methyl compound differ significantly in lipophilicity (ΔlogP = 0.80) and ionisation state (ΔpKa = 1.33), directly impacting solubility, formulation, and reaction compatibility in subsequent synthetic steps [1]. Substituting the monohydrochloride with the dihydrochloride (CAS 424819-89-6) introduces stoichiometric uncertainty in salt-dependent coupling reactions that rely on precise base neutralisation .

Quantitative Differentiation Evidence for 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride vs. Closest Analogs


Regioisomeric Lipophilicity Advantage: 1-Methyl HCl vs. 2-Methyl Free Base (ΔlogP = 1.36)

The 1-methyl monohydrochloride (CAS 1187830-68-7) exhibits a computed logP of 1.15, compared to −0.21 for the 2-methyl regioisomer free base (CAS 752176-43-5), yielding a ΔlogP of 1.36 units [1]. Since the 1-methyl isomer orients the methyl substituent away from the hinge-binding N2 nitrogen while the 2-methyl isomer blocks it, the 1-methyl compound retains the key kinase hinge H-bond acceptor that is essential for the scaffold's documented Aurora-A IC₅₀ of 0.027 µM in optimised derivatives [2]. The higher logP of the 1-methyl compound also predicts superior passive membrane permeability, a critical parameter for cell-based screening campaigns [3].

Medicinal Chemistry Kinase Inhibitor Design Lipophilic Efficiency

Salt-Form logP and pKa Differentiation: Hydrochloride vs. Free Base (ΔlogP = +0.80; ΔpKa = −1.33)

Conversion of the free base (CAS 762233-62-5) to the hydrochloride salt (CAS 1187830-68-7) increases the computed logP from 0.35 to 1.15 (Δ = +0.80) and decreases the pKa from 8.86 to 7.53 (Δ = −1.33) [1]. The free base is a liquid (boiling point 237 °C, density 1.35) requiring storage under inert gas at 2–8 °C, whereas the HCl salt is a pale-yellow to yellow-brown solid storable at room temperature . The pKa shift of −1.33 units means the HCl salt is predominantly protonated at physiological pH, enhancing aqueous solubility for biological assay preparation without requiring additional acidification that could interfere with pH-sensitive biochemical readouts .

Salt Selection Pre-formulation Physicochemical Profiling

Scaffold Privilege: Documented Aurora-A Kinase IC₅₀ of 0.027 µM and TRK IC₅₀ of 3.4 nM for Optimized 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold—of which 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is the simplest N1-methyl building block—has produced Aurora-A inhibitors with enzymatic IC₅₀ values as low as 0.027 µM and TRK inhibitors with IC₅₀ values of 3.4 nM [1][2]. The J. Med. Chem. (2005) publication reported that the most potent compound from combinatorial expansion of this scaffold achieved an Aurora-A IC₅₀ of 0.027 µM and cellular antiproliferative IC₅₀ values of 0.05–0.5 µM [1]. A 2021 Eur. J. Med. Chem. study demonstrated that tetrahydropyrrolo[3,4-c]pyrazole derivative 19m inhibited TRK-dependent Km-12 cell proliferation while sparing TRK-independent A549 and THLE-2 cells, with a TRKA binding IC₅₀ of 3.4 nM [2]. The N1-methyl substituent present in the target compound blocks a metabolically vulnerable N–H position while leaving the N2 nitrogen available as the critical hinge-region H-bond acceptor [3].

Kinase Inhibition Aurora Kinase TRK Scaffold Validation

Salt Stoichiometry Precision: Monohydrochloride (1 eq. HCl) vs. Dihydrochloride (2 eq. HCl) Differentiation for Synthetic Reliability

The target compound is unambiguously the monohydrochloride salt (1 equivalent HCl; C₆H₁₀ClN₃, MW 159.62), whereas a commonly encountered alternative is the dihydrochloride salt (2 equivalents HCl; C₆H₁₁Cl₂N₃, MW 196.08, CAS 424819-89-6) [1]. Vendor listings for these two salt forms are sometimes conflated—some suppliers list the dihydrochloride under the monohydrochloride CAS number or vice versa—creating stoichiometric ambiguity . In amide coupling or Suzuki reactions on the secondary amine (position 5), the monohydrochloride requires exactly 1 equivalent of base for neutralization before derivatization, whereas inadvertent use of dihydrochloride introduces a second acid equivalent, leading to 1 equivalent of unreacted HCl that can quench nucleophilic coupling partners and reduce yields . The MDL number MFCD12400786 uniquely identifies the monohydrochloride, enabling unambiguous procurement .

Salt Stoichiometry Synthetic Reproducibility Building Block Quality

Optimal Application Scenarios for 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride Based on Quantitative Differentiation Evidence


Kinase-Focused Parallel Medicinal Chemistry Libraries Requiring Hinge-Region H-Bond Acceptor Integrity

For kinase inhibitor discovery programs that depend on a scaffold capable of forming the canonical hinge-region hydrogen bond with the kinase backbone (e.g., Aurora, CDK, TRK, ABL targets), the 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core—with its N2 nitrogen available as H-bond acceptor and N1-methyl group providing metabolic protection—is the appropriate starting point. The 2-methyl regioisomer (CAS 752176-43-5) places the methyl group on the hinge-binding nitrogen, eliminating this critical interaction. The scaffold's validated Aurora-A IC₅₀ of 0.027 µM and TRK IC₅₀ of 3.4 nM for elaborated derivatives [1][2] provide quantitative confidence that the core geometry supports potent target engagement once substituents are introduced at positions 3, 5, and 6.

Automated High-Throughput Parallel Synthesis with Base-Neutralisation-Dependent Chemistry

In automated library synthesis where precise stoichiometric control of base is required before amide bond formation, reductive amination, or sulfonylation at the position-5 secondary amine, the monohydrochloride salt (exactly 1.0 eq. HCl per scaffold molecule) enables exact 1:1 base neutralisation. The dihydrochloride (CAS 424819-89-6) introduces 2.0 eq. HCl, requiring twice the base and risking excess acid carryover that quenches nucleophilic reagents . The unambiguous MDL MFCD12400786 and CAS 1187830-68-7 allow procurement systems to exclude the stoichiometrically ambiguous dihydrochloride, reducing batch failures in library production.

Cell-Based Phenotypic Screening Requiring Consistent Intracellular Exposure

When screening elaborated derivatives in cell-based assays where passive membrane permeability governs intracellular concentration, the 1-methyl scaffold provides a logP advantage of 1.36 units over the 2-methyl regioisomer, corresponding to a ~23-fold higher predicted octanol-water partition coefficient . The hydrochloride salt's pKa of 7.53 ensures predominant protonation at physiological pH, enhancing aqueous solubility for compound handling while the free base form's higher intrinsic lipophilicity (logP 0.35 vs. salt logP 1.15) provides flexibility in selecting the optimal form for assay conditions [3].

Structure–Activity Relationship (SAR) Studies Requiring an N1-Blocked, N2-Available Pyrazole Core

For SAR campaigns systematically exploring substitutions at the 3-, 5-, and 6-positions of the tetrahydropyrrolo[3,4-c]pyrazole scaffold while maintaining a constant N1-methyl cap, the target compound provides the simplest, most well-characterized entry point. The solid hydrochloride form (pale-yellow to yellow-brown solid, storage at room temperature) simplifies automated solid-dispensing workflows compared to the liquid free base (CAS 762233-62-5, bp 237 °C, requires inert-gas storage at 2–8 °C) . Purity specifications of 97–98% from multiple vendors reduce the need for pre-synthesis purification, saving 1–2 days per campaign initiation [4].

Quote Request

Request a Quote for 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.